ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
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Description
Synthesis Analysis
The synthesis of ethyl benzoate derivatives involves various chemical reactions, including Knoevenagel condensation, condensation with arylidinemalononitrile derivatives, and reactions with electrophilic reagents. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction of 4-methylbenzaldehyde and ethyl acetoacetate . Another example is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were prepared by interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical vibrational frequencies and geometric parameters were also calculated using computational methods such as Ab Initio Hartree Fock and Density Functional Theory .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include the use of reagents such as ammonium thiocyanate, piperidine, trifluoroacetic acid, and FeCl3. The reactions often lead to the formation of intermediates that are further transformed into the final products. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves a condensation followed by H2/Pd/C reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the presence of functional groups. The compounds exhibit various degrees of solubility, crystallinity, and stability, which are important for their potential applications. The presence of groups such as the ethoxycarbonyl group on the benzene ring is crucial for biological activity, as seen in the case of the anti-juvenile hormone agent .
Scientific Research Applications
Identification and Synthesis of Novel Impurities in Repaglinide
Research on Repaglinide, an anti-diabetic drug, identified seven unknown impurities, including derivatives similar in structure to the specified chemical compound. This study highlighted the importance of identifying and synthesizing impurities for drug purity and safety. The impurities were isolated using preparative high-performance liquid chromatography and characterized by various analytical techniques, demonstrating the compound's relevance in ensuring pharmaceutical quality and safety (Kancherla et al., 2018).
Asymmetric Synthesis of Alkaloids
Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process is vital for producing optically active compounds, essential in drug development for their specific biological activities (Hirai et al., 1992).
Development of Anti-Juvenile Hormone Agents
In the field of biochemistry and pest management, derivatives of the chemical have been synthesized for their potential as novel anti-juvenile hormone agents. These compounds play a critical role in controlling pest populations by inducing premature metamorphosis in insects, demonstrating the compound's utility in environmental and agricultural applications (Ishiguro et al., 2003).
Synthesis of Repaglinide and Related Compounds
Research on the synthesis of Repaglinide and related compounds, including the specified chemical, focuses on developing efficient production methods. These studies aim to improve the yield, purity, and environmental impact of manufacturing processes for pharmaceutical compounds, illustrating the compound's relevance in industrial chemistry and pharmaceutical manufacturing (We, 2014).
Copolymerization with Styrene
The compound has applications in materials science, specifically in the copolymerization with styrene to create novel polymers. These polymers have potential uses in various industries, including coatings, adhesives, and packaging materials, highlighting the compound's versatility and importance in the development of new materials (Kharas et al., 2015).
properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Repaglinide Ethyl Ester |
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